molecular formula C6H9N5O3 B2388050 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 1001755-56-1

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2388050
CAS No.: 1001755-56-1
M. Wt: 199.17
InChI Key: DZFBPXFTTFGKRC-UHFFFAOYSA-N
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Description

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with ethyl chloroacetate to form an ester intermediate, which is then treated with hydrazine hydrate to yield the desired acetohydrazide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalysts: None typically required

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Amino derivatives of the pyrazole ring.

    Reduction: Corresponding oxides or hydroxyl derivatives.

    Substitution: Various substituted hydrazides depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitro-1H-pyrazole: Lacks the acetohydrazide group but shares the pyrazole core structure.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: Similar structure but with an additional methyl group at the 5-position.

    4-nitro-1H-pyrazole-1-acetic acid: Similar nitro-substituted pyrazole but with an acetic acid group instead of acetohydrazide.

Uniqueness

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to the combination of its nitro and hydrazide functionalities, which confer specific reactivity and potential biological activity not found in its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(3-methyl-4-nitropyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-4-5(11(13)14)2-10(9-4)3-6(12)8-7/h2H,3,7H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFBPXFTTFGKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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